Methyl 5-(ethylsulfonyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(ethylsulfonyl)furan-2-carboxylate is an organic compound with the molecular formula C8H10O5S. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(ethylsulfonyl)furan-2-carboxylate typically involves the esterification of 5-(ethylsulfonyl)furan-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(ethylsulfonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Methyl 5-(ethylsulfonyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 5-(ethylsulfonyl)furan-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, modulating their activity. The furan ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl furan-2-carboxylate
- Dimethyl furan-2,5-dicarboxylate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
Methyl 5-(ethylsulfonyl)furan-2-carboxylate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
Biological Activity
Methyl 5-(ethylsulfonyl)furan-2-carboxylate is a furan derivative that has garnered attention for its potential biological activities. This compound is characterized by an ethylsulfonyl group at the 5-position and a carboxylate functional group at the 2-position, which contribute to its unique chemical reactivity and biological properties.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's structural features enhance its solubility, which may influence its interaction with various biological targets. The ethylsulfonyl group is particularly significant as it can modify the compound's reactivity and biological profile.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Research has shown effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Protozoan parasites : Plasmodium falciparum, responsible for malaria
The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that the compound has potential as an antimicrobial agent, although further investigations are necessary to fully elucidate its mechanism of action and therapeutic potential .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, preliminary cytotoxicity assays indicate that the compound shows significant inhibition of cell proliferation in HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 64 |
HepG2 | 154.6 |
These results highlight the compound's potential as a lead structure for developing new anticancer therapies .
The precise mechanism by which this compound exerts its biological effects remains to be fully understood. However, it is hypothesized that the ethylsulfonyl moiety may play a crucial role in modulating interactions with biological macromolecules, such as proteins and nucleic acids. This interaction could lead to alterations in cellular signaling pathways associated with microbial resistance or cancer cell survival .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives of furan-based compounds, including this compound. For example, research conducted at the University of Milan explored various furan derivatives' interactions with mycobacterial species, demonstrating that structural modifications significantly influence their biological activity .
Moreover, a comparative study highlighted how variations in substituents on furan derivatives affect their reactivity and biological profiles. Methyl 5-(hydroxymethyl)-2-furan carboxylate exhibited different anticancer activities compared to this compound, emphasizing the importance of chemical structure in determining biological efficacy .
Properties
Molecular Formula |
C8H10O5S |
---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
methyl 5-ethylsulfonylfuran-2-carboxylate |
InChI |
InChI=1S/C8H10O5S/c1-3-14(10,11)7-5-4-6(13-7)8(9)12-2/h4-5H,3H2,1-2H3 |
InChI Key |
FFKIZATWKCBTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(O1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.